molecular formula C12H12ClN3O2 B15056272 Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B15056272
M. Wt: 265.69 g/mol
InChI Key: NCMDPFQBAJXLBH-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a high-purity chemical compound provided for research and development purposes. With the CAS Number 1416345-79-3 and a molecular formula of C12H12ClN3O2, it has a molecular weight of 265.70 . This molecule is characterized by a pyrazole ring core substituted with an amino group and a methyl ester moiety, making it a versatile 5-aminopyrazole ester derivative . The presence of the 3-chloro-2-methylphenyl group at the 1-position of the pyrazole ring contributes to the steric and electronic properties of the compound, which can be critical for its behavior in synthetic applications. This compound serves as a valuable chemical building block , particularly in pharmaceutical and agrochemical research. The presence of both an amino and an ester functional group on the pyrazole ring provides two distinct sites for further chemical modification. Researchers can utilize this scaffold in the synthesis of more complex molecules, such as libraries of compounds for biological screening. Its structure is analogous to other well-documented pyrazole-4-carboxylates, which are frequently employed in the development of protein degrader building blocks and other bioactive molecules . As a key synthetic intermediate, it enables the exploration of structure-activity relationships in drug discovery programs. The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for informational purposes only and is subject to change. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

methyl 5-amino-1-(3-chloro-2-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H12ClN3O2/c1-7-9(13)4-3-5-10(7)16-11(14)8(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3

InChI Key

NCMDPFQBAJXLBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chloro-2-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The target compound belongs to a broader class of 5-amino-1H-pyrazole-4-carboxylates. Key structural variations among analogs include:

  • Substituents on the phenyl ring : Position and type of halogen (e.g., 4-fluorophenyl, 3,5-difluorophenyl) or alkyl groups (e.g., 2-methyl).
  • Ester groups : Methyl vs. ethyl esters, which affect lipophilicity and metabolic stability.
  • Additional functional groups : Thiophene carbonyl, benzylthio, or hydroxyethyl moieties introduced at N1 or C3.

Physical Properties

Melting points (mp) and solubility vary with substituents:

Compound Name Substituent(s) Ester Group Mp (°C) Source
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl Ethyl 153–154
Ethyl 5-amino-3-(methylthio)-1-(thiophene-2-carbonyl)-1H-pyrazole-4-carboxylate Thiophene-2-carbonyl, methylthio Ethyl >260
Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate 2-(4-chlorophenyl)-2-hydroxyethyl Ethyl 168–169
Target compound (Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate) 3-chloro-2-methylphenyl Methyl Not reported

The target’s methyl ester may confer lower molecular weight and higher volatility compared to ethyl analogs. Its chloro and methyl substituents likely enhance hydrophobicity relative to fluorophenyl derivatives.

Key Differentiators of the Target Compound

Substituent Positioning : The 3-chloro-2-methylphenyl group may induce steric and electronic effects distinct from 4-fluorophenyl or thiophene-based analogs, influencing receptor binding or catalytic interactions.

Lack of Thioether/Thiophene Groups : Unlike compounds in , the target lacks sulfur-containing moieties, which could reduce toxicity or modify reactivity .

Biological Activity

Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 1017456-57-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with an amino group and a chlorinated aromatic moiety. Its molecular formula is C11H12ClN3O2C_{11}H_{12}ClN_3O_2, and it exhibits a melting point in the range of 173–176 °C .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity of various pyrazole derivatives, including this compound. In vitro evaluations have shown:

  • Minimum Inhibitory Concentration (MIC) : this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation, which is crucial in preventing chronic infections.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

  • Cell Proliferation Inhibition : In cell line assays, the compound demonstrated notable cytotoxicity against several cancer types, including non-small cell lung cancer and colon cancer. The IC50 values were reported to be in the low micromolar range (0.08–12.07 mM) .
  • Mechanism of Action : The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Molecular docking studies suggested that it binds effectively to the colchicine site on tubulin, which is critical for its antiproliferative activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory properties:

  • Cytokine Inhibition : The compound inhibited the release of tumor necrosis factor-alpha (TNFα) in mouse models, indicating its role in modulating inflammatory responses .
  • MK2 Inhibition : It has been identified as an inhibitor of MK2, a kinase involved in inflammatory signaling pathways, further supporting its therapeutic potential in treating inflammatory diseases .

Summary of Biological Activities

Biological ActivityFindings
AntimicrobialMIC: 0.22 - 0.25 μg/mL against S. aureus and S. epidermidis; biofilm inhibition
AnticancerIC50: 0.08 - 12.07 mM; inhibits tubulin polymerization; cell cycle arrest in G2/M phase
Anti-inflammatoryInhibits TNFα release; MK2 inhibition

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Evaluation : A study published in ACS Omega reported on the antimicrobial efficacy of various pyrazole derivatives, including this compound, demonstrating its effectiveness against resistant strains .
  • Anticancer Mechanisms : Research published in MDPI illustrated that the compound's ability to inhibit tubulin polymerization correlates with its anticancer activity, making it a candidate for further development as an anticancer agent .
  • Inflammatory Response Modulation : Another study indicated that derivatives like this compound could significantly reduce inflammation markers in cellular models .

Q & A

Q. What are the common synthetic routes for Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A standard approach involves:

Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

Pyrazole ring formation : Treating the intermediate with phenylhydrazine derivatives (e.g., 3-chloro-2-methylphenylhydrazine) to cyclize into the pyrazole core.

Esterification : Hydrolysis of the ethyl ester followed by re-esterification with methanol to yield the methyl ester .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key steps include:

  • Growing high-quality crystals via slow evaporation in solvents like methanol/water.
  • Data collection at low temperatures (e.g., 150 K) to minimize thermal motion.
  • Structure refinement using programs like SHELXL , which handle space group determination, electron density mapping, and bond parameter optimization .

Q. What spectroscopic techniques are used for characterization?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.73 ppm for aromatic protons, δ 4.22 ppm for ester methylene groups) .
  • IR : Identification of functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH2_2 bend at ~1600 cm1^{-1}) .
  • Mass spectrometry : APCI-MS for molecular ion confirmation (e.g., m/z 316 [M+H]+^+) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

  • Catalyst screening : Use of K2 _2CO3_3 as a base catalyst in nucleophilic substitution reactions to enhance aryloxy group incorporation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Gradual heating (60–80°C) during cyclocondensation minimizes side reactions .

Q. What computational methods predict the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Calculates electron density distributions, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screens interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .

Q. How are electron density maps interpreted in challenging crystallographic refinements?

  • Twinning analysis : Use SHELXD to resolve overlapping reflections in twinned crystals.
  • Disorder modeling : Partial occupancy refinement for disordered substituents (e.g., methyl or chloro groups) .

Q. How to resolve contradictions in reported solubility data?

  • Reproducibility checks : Verify experimental conditions (solvent purity, temperature).
  • Advanced purity analysis : Employ HPLC with UV detection or 1H^1H-NMR to quantify impurities .

Q. What strategies improve stability during storage?

  • Lyophilization : Convert to a stable powder form to prevent hydrolysis.
  • Inert atmosphere storage : Use argon or nitrogen to minimize oxidation .

Q. How is regioselectivity achieved in pyrazole ring functionalization?

  • Directing groups : The 5-amino group directs electrophilic substitution to the C-3 position.
  • Protection/deprotection : Temporary protection of the amino group with Boc anhydride enables selective C-4 esterification .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity reports?

  • Assay standardization : Compare IC50_{50} values under identical conditions (pH, temperature, cell lines).
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .

Q. Why do melting points vary across studies?

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting behavior.
  • Impurity thresholds : Even 1–2% impurities can depress melting points by 5–10°C .

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